Cas no 1797292-65-9 (2-(4-chlorophenyl)-1-{4-6-(pyrrolidin-1-yl)pyridazin-4-ylpiperazin-1-yl}ethan-1-one)

2-(4-Chlorophenyl)-1-{4-[6-(pyrrolidin-1-yl)pyridazin-4-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a chlorophenyl moiety linked to a pyridazine-piperazine core. Its structural complexity, including the pyrrolidine-substituted pyridazine ring, suggests potential utility as an intermediate in pharmaceutical synthesis or as a bioactive scaffold. The chlorophenyl group may enhance lipophilicity, while the piperazine and pyrrolidine functionalities could improve solubility and binding affinity in target interactions. This compound’s modular design allows for further derivatization, making it valuable for medicinal chemistry research, particularly in the development of receptor-targeted agents. Its purity and stability under standard conditions ensure reliable performance in experimental applications.
2-(4-chlorophenyl)-1-{4-6-(pyrrolidin-1-yl)pyridazin-4-ylpiperazin-1-yl}ethan-1-one structure
1797292-65-9 structure
Product Name:2-(4-chlorophenyl)-1-{4-6-(pyrrolidin-1-yl)pyridazin-4-ylpiperazin-1-yl}ethan-1-one
CAS No:1797292-65-9
MF:C20H24ClN5O
MW:385.890462875366
CID:6275913
PubChem ID:71807519
Update Time:2025-05-30

2-(4-chlorophenyl)-1-{4-6-(pyrrolidin-1-yl)pyridazin-4-ylpiperazin-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-1-{4-6-(pyrrolidin-1-yl)pyridazin-4-ylpiperazin-1-yl}ethan-1-one
    • 2-(4-chlorophenyl)-1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]ethanone
    • 2-(4-chlorophenyl)-1-{4-[6-(pyrrolidin-1-yl)pyridazin-4-yl]piperazin-1-yl}ethan-1-one
    • AKOS024561252
    • 2-(4-chlorophenyl)-1-(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)ethanone
    • F6438-1538
    • 1797292-65-9
    • Inchi: 1S/C20H24ClN5O/c21-17-5-3-16(4-6-17)13-20(27)26-11-9-24(10-12-26)18-14-19(23-22-15-18)25-7-1-2-8-25/h3-6,14-15H,1-2,7-13H2
    • InChI Key: HQFCOBPNAQBVNZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC(N1CCN(C2=CN=NC(=C2)N2CCCC2)CC1)=O

Computed Properties

  • Exact Mass: 385.1669381g/mol
  • Monoisotopic Mass: 385.1669381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.6Ų

2-(4-chlorophenyl)-1-{4-6-(pyrrolidin-1-yl)pyridazin-4-ylpiperazin-1-yl}ethan-1-one Pricemore >>

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Additional information on 2-(4-chlorophenyl)-1-{4-6-(pyrrolidin-1-yl)pyridazin-4-ylpiperazin-1-yl}ethan-1-one

2-(4-Chlorophenyl)-1-{4-[6-(Pyrrolidin-1-yl)pyridazin-4-yl]piperazin-1-yl}ethan-1-one: A Comprehensive Overview

2-(4-Chlorophenyl)-1-{4-[6-(Pyrrolidin-1-yl)pyridazin-4-yl]piperazin-1-yl}ethan-1-one (CAS No. 1797292-65-9) is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research. This compound belongs to the class of heterocyclic compounds, featuring a unique combination of pyridazine and piperazine moieties, which are known for their versatile biological activities. Its molecular structure includes a 4-chlorophenyl group, which is often associated with enhanced pharmacological properties, making it a subject of extensive study in drug discovery.

The compound's CAS number 1797292-65-9 serves as a unique identifier, ensuring precise tracking in chemical databases and research literature. Researchers and industry professionals frequently search for this compound using keywords such as "2-(4-chlorophenyl)-1-{4-[6-(pyrrolidin-1-yl)pyridazin-4-yl]piperazin-1-yl}ethan-1-one synthesis", "CAS 1797292-65-9 applications", and "pyridazine derivatives in drug development". These search trends reflect the growing demand for innovative compounds in the pharmaceutical sector, particularly those targeting neurological and metabolic disorders.

One of the most notable features of 2-(4-chlorophenyl)-1-{4-[6-(pyrrolidin-1-yl)pyridazin-4-yl]piperazin-1-yl}ethan-1-one is its potential as a kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions. The compound's pyrrolidin-1-yl and piperazine groups contribute to its ability to interact with kinase targets, making it a promising candidate for therapeutic development. Recent studies have explored its efficacy in modulating specific kinase activities, with encouraging preliminary results.

In addition to its pharmacological potential, CAS 1797292-65-9 is also of interest in medicinal chemistry due to its synthetic versatility. The compound can serve as a building block for the design of more complex molecules, enabling researchers to explore structure-activity relationships (SAR) and optimize drug candidates. Its chlorophenyl moiety, for instance, can be modified to enhance binding affinity or selectivity for specific biological targets. This adaptability aligns with current trends in fragment-based drug design, where small molecules are used as starting points for developing high-potency therapeutics.

The market for pyridazine and piperazine-based compounds is expanding rapidly, driven by the increasing prevalence of chronic diseases and the need for novel treatment options. Analysts predict significant growth in this sector, with 2-(4-chlorophenyl)-1-{4-[6-(pyrrolidin-1-yl)pyridazin-4-yl]piperazin-1-yl}ethan-1-one poised to play a key role. Industry reports highlight its potential in central nervous system (CNS) drug development, particularly for conditions like Alzheimer's disease and Parkinson's disease, where kinase modulation is a promising therapeutic strategy.

From a synthetic perspective, the preparation of CAS 1797292-65-9 involves multi-step organic reactions, often starting with the condensation of pyridazine derivatives with piperazine precursors. Researchers have developed optimized protocols to improve yield and purity, addressing challenges such as regioselectivity and byproduct formation. These advancements are crucial for scaling up production and ensuring consistent quality for preclinical and clinical studies.

Environmental and safety considerations are also paramount when working with 2-(4-chlorophenyl)-1-{4-[6-(pyrrolidin-1-yl)pyridazin-4-yl]piperazin-1-yl}ethan-1-one. While the compound is not classified as a hazardous material, proper handling and disposal practices are essential to minimize risks. Regulatory agencies provide guidelines for its use in laboratory and industrial settings, emphasizing the importance of chemical safety data sheets (SDS) and risk assessments.

In conclusion, 2-(4-chlorophenyl)-1-{4-[6-(pyrrolidin-1-yl)pyridazin-4-yl]piperazin-1-yl}ethan-1-one (CAS No. 1797292-65-9) represents a fascinating area of research with broad applications in drug discovery and medicinal chemistry. Its unique structural features, combined with its potential as a kinase modulator, make it a valuable tool for scientists and a promising candidate for future therapeutics. As the demand for innovative compounds grows, this molecule is likely to remain at the forefront of pharmaceutical innovation.

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